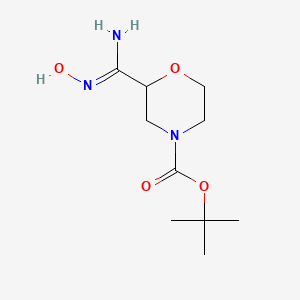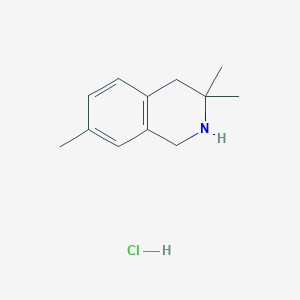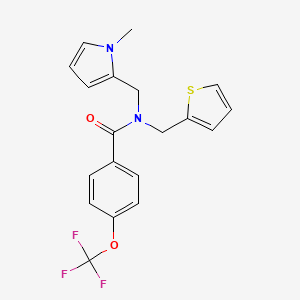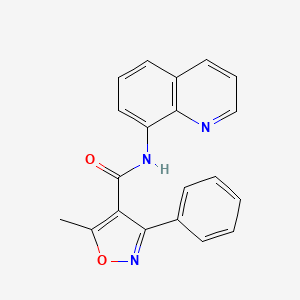
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, also known as Boc-NHC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-hydroxycarbamimidoyl compounds, which have been studied extensively for their ability to inhibit various enzymes and proteins.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the activity of a protein called arginase, which is overexpressed in many types of cancer. By inhibiting arginase, this compound can reduce the production of a molecule called polyamine, which is essential for cancer cell proliferation. This makes this compound a potential candidate for cancer therapy.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which may improve the symptoms of these diseases.
Mecanismo De Acción
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate works by inhibiting the activity of enzymes and proteins that are involved in various biochemical pathways. It inhibits the activity of arginase by binding to its active site and preventing it from converting arginine to ornithine. It inhibits the activity of MAO-B by binding to its active site and preventing it from oxidizing dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of polyamine in cancer cells, which can inhibit their proliferation. It has also been shown to increase the levels of dopamine in the brain, which may improve the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate is its high purity and yield, which makes it a suitable compound for lab experiments. Its ability to inhibit the activity of enzymes and proteins also makes it a valuable tool for studying various biochemical pathways. One of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for the study of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate. One direction is to further investigate its potential therapeutic applications in cancer therapy and neurodegenerative diseases. Another direction is to study its effects on other biochemical pathways and enzymes. Additionally, the development of more cost-effective synthesis methods may increase its use in lab experiments.
Métodos De Síntesis
The synthesis of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate involves the reaction of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with a solution of sodium methoxide in methanol to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVXWAWKDJTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)
![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)
![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)



